

ferric acetate CAS number and safety data sheet

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Compound of Interest

Compound Name: *Ferric acetate*

Cat. No.: *B012327*

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In-Depth Technical Guide to Ferric Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **ferric acetate**, focusing on its chemical identity, safety data, and relevant experimental protocols. The content is structured to offer clear, actionable information for laboratory and research applications.

Chemical Identification and Properties

Ferric acetate, often referred to as basic **ferric acetate**, can be complex in its precise chemical structure. The most commonly cited CAS number is 10450-55-2.^{[1][2][3][4][5]} However, variations in its molecular formula and weight exist in literature and commercial listings due to different hydration states and the formation of complex iron-oxo clusters.

Table 1: Chemical Identifiers for **Ferric Acetate**

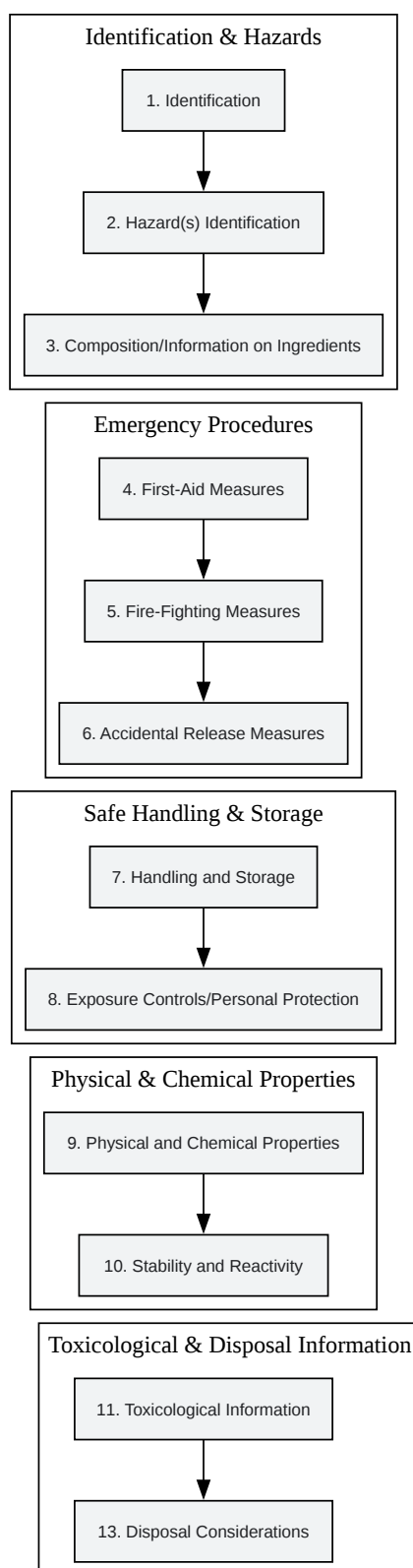
Identifier	Value	Source(s)
CAS Number	10450-55-2	[1] [2] [3] [4] [5] [6]
EC Number	233-936-5	[2] [4] [5]
IUPAC Name	iron(3+);diacetate;hydroxide	[4]
Synonyms	Basic ferric acetate, Iron(III) acetate, Bis(acetato-κO)hydroxyiron	[2] [3] [4]
Molecular Formula	C4H7FeO5	[1] [2] [3] [4] [5]
Molecular Weight	190.94 g/mol	[1] [4] [5]

Table 2: Physicochemical and Toxicological Data

Property	Value	Source(s)
Appearance	Reddish-brown solid/powder	[3]
Solubility	Insoluble in water; Soluble in alcohol and acids	[2]
Acute Oral Toxicity (LD50)	3250 mg/kg (Rat)	[7]
Flammability	Non-flammable	[7]
Storage Temperature	Room temperature, in a dry and cool place	[6]

Safety Data Sheet Overview

A Safety Data Sheet (SDS) is a critical document providing comprehensive information on the hazards and safe handling of a chemical substance. The logical flow of an SDS is designed to be intuitive, guiding the user from identification to emergency response and disposal.



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Logical flow of a Safety Data Sheet.

Experimental Protocols

The synthesis of **ferric acetate** can be approached through several methods. Below are detailed protocols for common laboratory-scale preparations.

Protocol 1: Synthesis from Iron(III) Hydroxide

This method involves the direct reaction of freshly precipitated iron(III) hydroxide with acetic acid.

Materials:

- A water-soluble iron(III) salt (e.g., ferric chloride)
- Sodium hydroxide (NaOH)
- Glacial acetic acid
- Distilled water
- Filter paper and funnel
- Beakers and stirring rod

Methodology:

- Prepare a solution of the iron(III) salt in distilled water.
- Slowly add a solution of sodium hydroxide with constant stirring to precipitate iron(III) hydroxide ($\text{Fe}(\text{OH})_3$). The pH should be between 8 and 10.
- Filter the precipitate and wash it thoroughly with distilled water to remove any residual salts.
- Transfer the freshly prepared $\text{Fe}(\text{OH})_3$ to a beaker containing glacial acetic acid.
- Gently heat and stir the mixture until the iron(III) hydroxide dissolves, forming a reddish-brown solution of **ferric acetate**.
- The resulting solution can be carefully evaporated to obtain solid basic **ferric acetate**.

Protocol 2: Oxidation of Iron(II) Precursors

This protocol involves the initial formation of ferrous acetate, which is then oxidized to **ferric acetate**.

Materials:

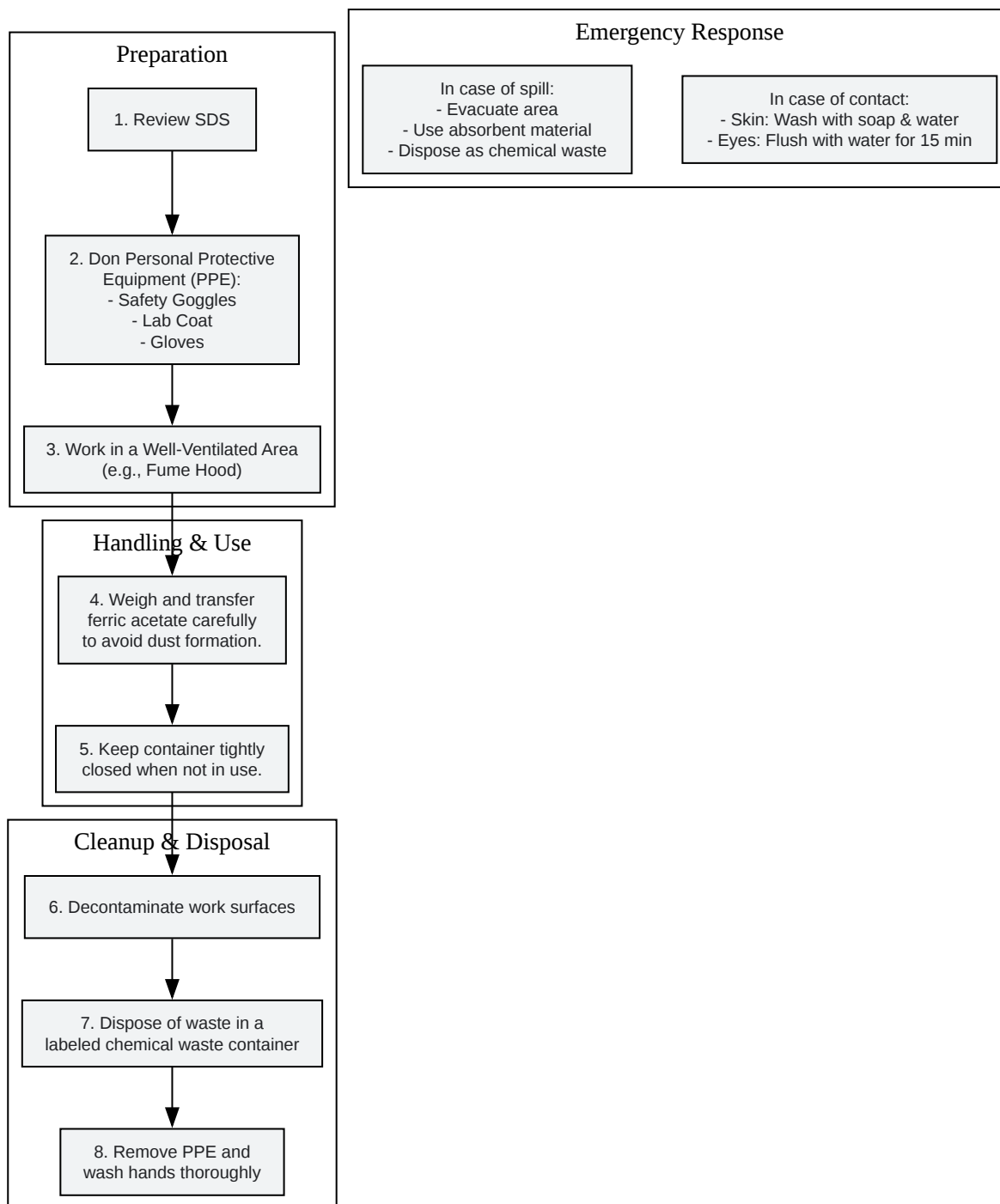
- Iron powder or steel wool
- 50% Acetic acid
- 30% Hydrogen peroxide (H_2O_2)
- Beakers and stirring rod
- Heating plate
- Filtration apparatus

Methodology:

- In a well-ventilated fume hood, mix 11.2 g of iron powder with 12 mL of 50% acetic acid in a beaker.[8]
- Gently heat the mixture to approximately 75°C with continuous stirring. This will form a green solution of ferrous acetate.[8]
- After the initial reaction, filter the solution to remove any unreacted iron.
- Slowly and carefully add 6 mL of 30% hydrogen peroxide to the filtrate.[8] The solution will turn a reddish-brown color as the ferrous ions are oxidized to ferric ions.
- The resulting solution is a concentrated form of **ferric acetate**. For a solid product, the solution can be evaporated under vacuum.[8]

Safe Handling and Laboratory Workflow

Proper handling of **ferric acetate** in a laboratory setting is crucial to ensure safety. The following workflow outlines the key steps for safe usage, from preparation to disposal.



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